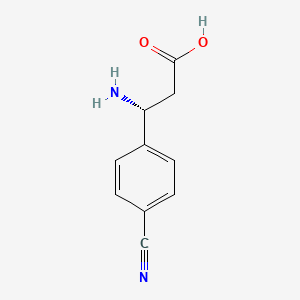

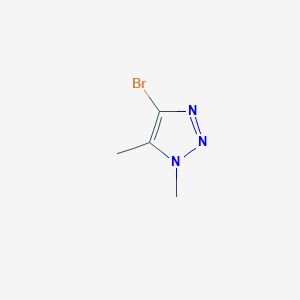

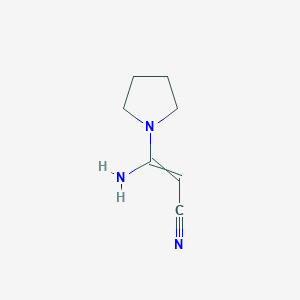

![molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1](/img/structure/B1270483.png)

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Descripción general

Descripción

2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea (DMET) is an organic compound that has been used in a variety of scientific research applications. Its unique properties and mechanism of action make it a valuable tool for scientists in the fields of biochemistry, physiology, and pharmacology. DMET has been used in studies involving enzyme inhibition, drug metabolism, and anti-cancer research.

Aplicaciones Científicas De Investigación

Antibacterial and Anti-HIV Studies

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives exhibit significant antibacterial and anti-HIV activities. A study synthesized various derivatives and tested them against different microorganisms, showing their potential in antimicrobial and antiviral therapies (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Application in Thiourea Detection

This compound plays a role in the development of novel sensors. A fluorescence probe based on a derivative of this compound demonstrated high specificity, excellent stability, and good reproducibility for thiourea detection. This has potential applications in detecting various organics in water and fruit juice samples (Wang et al., 2016).

Cyclization Studies for Drug Synthesis

The cyclization reaction of a derivative of this compound with 2-bromo-1-phenylethanone was studied, providing insights into the synthesis of potential drugs. This research included quantum chemical calculations, showing the compound's relevance in the development of new therapeutic agents (Perekhoda et al., 2017).

Microwave Irradiation Technique in Synthesis

The use of microwave irradiation in synthesizing thiourea derivatives, including this compound, has been explored. This method has shown improvements in yield and efficiency, indicating its utility in the rapid and efficient synthesis of such compounds (Ahyak et al., 2016).

Development of Copper(I) and Cobalt(III) Complexes

Research into the formation of metal complexes using thiourea derivatives has led to the synthesis of hexanuclear copper(I) and mononuclear cobalt(III) complexes. These complexes have been characterized and analyzed, contributing to the understanding of metal-ligand interactions in coordination chemistry (Singh et al., 2015).

CO2 Gas Sensor Development

A study focused on using ethynylated-thiourea derivatives for the detection of CO2 gas. These derivatives were used as sensing layers in resistive-type CO2 gas sensors, showing significant responses and potential for environmental monitoring applications (Daud, Wahid, & Khairul, 2019).

Antiparkinsonian Activity

Some thiourea derivatives have been evaluated for antiparkinsonian activity, particularly in the context of haloperidol-induced catalepsy in mice. These studies have provided insights into potential neuroprotective properties and therapeutic approaches for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Synthesis of Novel Urea and Thiourea Derivatives

The synthesis of various urea and thiourea derivatives, including those of this compound, has led to the development of compounds with antimicrobial properties. These derivatives have been tested against multiple bacterial strains and fungi, showing their potential in antimicrobial therapy (Chikhalia & Patel, 2009).

Application in Cancer Stem Cell Targeting

Derivatives of this compound have been designed and synthesized for targeting cancer stem cells. These studies have shown that some derivatives exhibit significant anti-tumor activity, suggesting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would depend on the results of initial studies on its properties and potential applications. If the compound shows promising activity in a particular area (such as medicine or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALTAQYDZYYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353849 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21714-26-1 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in the provided study?

A1: The study focuses on utilizing this compound as a building block to synthesize a series of novel 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives. These derivatives were then tested for their antibacterial and anti-HIV activities. The research primarily explores the potential of these newly synthesized compounds as therapeutic agents against bacterial infections and HIV. []

Q2: How were the synthesized compounds structurally characterized in the study?

A2: The study employed several analytical techniques to confirm the structures of the newly synthesized compounds. These include:

- Elemental Analysis: This technique determined the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compounds, verifying their molecular formulas. []

Q3: What were the key findings regarding the antibacterial and anti-HIV activities of the synthesized compounds?

A3: The study evaluated the antibacterial and anti-HIV activities of the synthesized 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives against a panel of microorganisms. Although the specific results were not detailed in the abstract, the research aimed to identify promising candidates exhibiting potent activity against the tested bacterial and viral strains. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

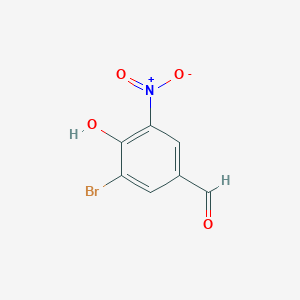

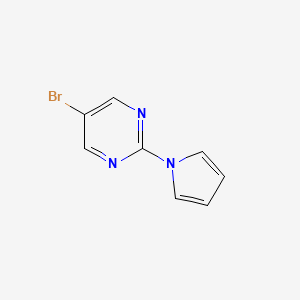

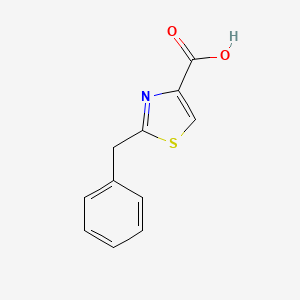

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)